3-Nitro-2-(piperidin-4-yloxy)pyridine hydrochloride
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Overview
Description
3-Nitro-2-(piperidin-4-yloxy)pyridine hydrochloride is a chemical compound with the molecular formula C10H14ClN3O3 and a molecular weight of 259.69 g/mol . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The compound is characterized by the presence of a nitro group at the third position and a piperidin-4-yloxy group at the second position of the pyridine ring, with the hydrochloride salt form enhancing its solubility in water.
Preparation Methods
The synthesis of 3-Nitro-2-(piperidin-4-yloxy)pyridine hydrochloride typically involves the following steps:
Nitration of Pyridine: The initial step involves the nitration of pyridine to introduce the nitro group at the desired position.
Substitution Reaction: The nitro-substituted pyridine undergoes a substitution reaction with piperidine to form the piperidin-4-yloxy derivative.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
3-Nitro-2-(piperidin-4-yloxy)pyridine hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidin-4-yloxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, metal catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Nitro-2-(piperidin-4-yloxy)pyridine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, particularly those involving the central nervous system.
Mechanism of Action
The mechanism of action of 3-Nitro-2-(piperidin-4-yloxy)pyridine hydrochloride involves its interaction with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidin-4-yloxy group may enhance the compound’s ability to cross cell membranes and reach its targets .
Comparison with Similar Compounds
Similar compounds to 3-Nitro-2-(piperidin-4-yloxy)pyridine hydrochloride include:
3-Hydroxy-2-nitropyridine: This compound has a hydroxyl group instead of the piperidin-4-yloxy group and is used in the synthesis of inhibitors of cell proliferation.
2-Nitro-3-pyridinol: Another similar compound with a hydroxyl group at the third position and a nitro group at the second position.
This compound is unique due to the presence of the piperidin-4-yloxy group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-nitro-2-piperidin-4-yloxypyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3.ClH/c14-13(15)9-2-1-5-12-10(9)16-8-3-6-11-7-4-8;/h1-2,5,8,11H,3-4,6-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMFPBLXALNNFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=CC=N2)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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